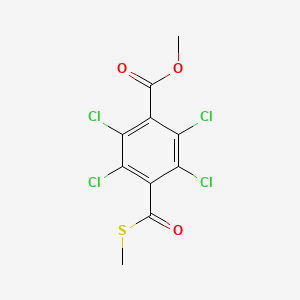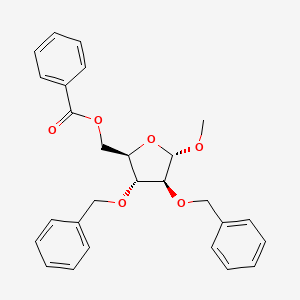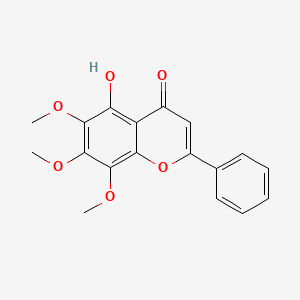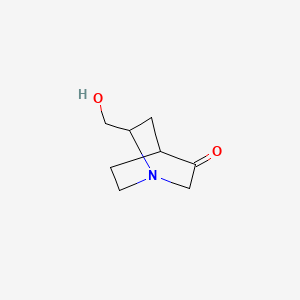
Glenbar
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Glenbar involves the esterification of benzoic acid derivatives. The process typically includes the reaction of 2,3,5,6-tetrachlorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors where the reaction conditions are carefully controlled to optimize yield and purity. The final product is then purified through crystallization and filtration techniques to obtain a high-purity compound suitable for agricultural use.
Analyse Des Réactions Chimiques
Types of Reactions
Glenbar undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction of this compound typically involves the use of reducing agents such as lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the chlorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride is a common reducing agent used in the reduction of this compound.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydroxide or potassium hydroxide.
Major Products Formed
Oxidation: Oxidation of this compound can lead to the formation of various chlorinated benzoic acids.
Reduction: Reduction typically yields the corresponding alcohols or amines.
Substitution: Substitution reactions can produce a variety of substituted benzoic acid derivatives.
Applications De Recherche Scientifique
Glenbar has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its effects on plant growth and development.
Medicine: Investigated for potential use in developing new herbicidal drugs.
Industry: Employed in the agricultural industry as a herbicide to control weed growth in various crops.
Mécanisme D'action
Glenbar exerts its herbicidal effects by inhibiting the growth of annual grasses and broad-leaved weeds. The compound interferes with the normal metabolic processes of the plants, leading to their eventual death. The exact molecular targets and pathways involved in this process are still under investigation, but it is believed that this compound disrupts the synthesis of essential proteins and enzymes required for plant growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzoic acid, 2,3,5,6-tetrachloro-4-((methylthio)carbonyl)-, ethyl ester
- Benzoic acid, 2,3,5,6-tetrachloro-4-((methylthio)carbonyl)-, propyl ester
Uniqueness
Glenbar is unique due to its specific chemical structure, which provides it with distinct herbicidal properties. Compared to similar compounds, this compound has a higher efficacy in controlling a broader range of weeds and is more stable under various environmental conditions.
Propriétés
Numéro CAS |
3765-57-9 |
|---|---|
Formule moléculaire |
C10H6Cl4O3S |
Poids moléculaire |
348.0 g/mol |
Nom IUPAC |
methyl 2,3,5,6-tetrachloro-4-methylsulfanylcarbonylbenzoate |
InChI |
InChI=1S/C10H6Cl4O3S/c1-17-9(15)3-5(11)7(13)4(10(16)18-2)8(14)6(3)12/h1-2H3 |
Clé InChI |
KNDXZFMNQKSIHU-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C(=C(C(=C1Cl)Cl)C(=O)SC)Cl)Cl |
Color/Form |
[Melnikov NN; Residue Reviews; FA Gunther & JD Gunther, Ed; Springer-Verlag, NY, NY, 36: 154 (1971)] White crystalline substance |
melting_point |
[Melnikov NN; Residue Reviews; FA Gunther & JD Gunther, Ed; Springer-Verlag, NY, NY, 36: 154 (1971)] 161-162 °C |
Description physique |
White solid; [HSDB] |
Solubilité |
[Melnikov NN; Residue Reviews; FA Gunther & JD Gunther, Ed; Springer-Verlag, NY, NY, 36: 154 (1971)] Practically insol in water (0.36 mg/l; highly sol in most organic solvents |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(E)-heptadec-1-enyl]-4,5-dihydro-1H-imidazole](/img/structure/B13822740.png)
![(3s,5s,7s)-N'-{(Z)-[1-(3-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}tricyclo[3.3.1.1~3,7~]decane-1-carbohydrazide](/img/structure/B13822742.png)
![4,5-Dihydro-2,2'-bibenzo[d][1,3,2]dioxaborole](/img/structure/B13822744.png)

![N-[(1R,2R)-2-amino-1,2-diphenylethyl]-4-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B13822752.png)

![4H-Pyrrolo[1,2-e][1,2,5]oxadiazine](/img/structure/B13822766.png)
![2-[(6-Methyl-2,3,4,9-tetrahydrocarbazol-1-ylidene)amino]butan-1-ol](/img/structure/B13822768.png)

![4-amino-7,7-dimethyl-2-[4-(methylsulfanyl)phenyl]-5-oxo-5,6,7,8-tetrahydro-2H-chromene-3-carbonitrile](/img/structure/B13822777.png)


